molecular formula C₁₂H₈Cl₂ B1145574 4,5-Dichloroacenaphthene CAS No. 91331-51-0

4,5-Dichloroacenaphthene

Cat. No. B1145574
CAS RN: 91331-51-0
M. Wt: 223.1
InChI Key:
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Description

4,5-Dichloro-acenaphthene is a chlorinated derivative of Acenaphthene . It is a polycyclic hydrocarbon that has potential to act as polyploidizing agents in plants . Its unique properties make it valuable for studying organic synthesis and developing new materials.


Molecular Structure Analysis

The molecular structure of 4,5-Dichloroacenaphthene is similar to that of 5,6-dichloroacenaphthene . The molecular formula is C12H8Cl2 .

Scientific Research Applications

  • Adsorption Studies : Research on the adsorption of 4H-1,2,4-triazole derivatives on steel surfaces in hydrochloric acid solutions has been conducted. These studies evaluate the efficiency of different additives for corrosion protection, which could be relevant to understanding the potential applications of 4,5-Dichloroacenaphthene in similar contexts (Bentiss et al., 2007).

  • Corrosion Inhibition : Investigations into the inhibiting efficiency of certain triazole derivatives for steel corrosion in acidic media offer insights into the chemical interactions and protection mechanisms. These studies might provide a framework for understanding how 4,5-Dichloroacenaphthene could be applied in corrosion inhibition (Lagrenée et al., 2002).

  • Organic Semiconductors : Research on organic field-effect transistors using naphtho[1,8-bc:5,4-b'c']dithiophene derivatives reveals the potential of these compounds in electronic applications. The study of 4,5-Dichloroacenaphthene might similarly explore its applications in electronic materials and devices (Takimiya et al., 2005).

  • Environmental Impact of Halogenated Compounds : Studies on the chlorination of aromatic hydrocarbons by chloroperoxidase from Caldariomyces fumago discuss the environmental implications of such reactions. This might hint at environmental considerations for 4,5-Dichloroacenaphthene (Vázquez-Duhalt et al., 2001).

  • Adsorption and Detoxification : Research on the adsorption of substituted phenols on activated carbon fibers, examining kinetics and mechanisms, can be relevant in understanding the environmental interactions and potential detoxification applications for similar compounds like 4,5-Dichloroacenaphthene (Liu et al., 2010).

properties

IUPAC Name

4,5-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLPSXRQXFJSTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C3=CC=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-1,2-dihydroacenaphthylene

Citations

For This Compound
2
Citations
RL Avoyan, YT Struchkov - Journal of Structural Chemistry, 1963 - Springer
Crystal structure of 4-chloro-5-bromoacenaphthene Page 1 CRYSTAL STRUCTURE OF 4-CHLORO-5-BROMOACENAPHTHENE RL Avoyan and Yu. T. Struchkov (Institute of …
Number of citations: 1 link.springer.com
MM Dashevskii, GP Petrenko - Ukrainian Chemistry Journal, 1955
Number of citations: 4

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